Motilin (26-47), human, porcine

Prokinetic Pharmacology Receptor Kinetics Gastric Motility

Motilin (26-47) is the definitive C-terminal fragment of the motilin hormone, serving as a high-affinity, full agonist at the motilin receptor (MLNR/GPR38). With an EC50 of 0.3 nM and Ki of 2.3 nM, it provides rapid, robust receptor activation, making it essential for studying acute Gαq/13 signaling, calcium mobilization, and receptor desensitization/tachyphylaxis. Its conserved sequence across human and porcine species and validated activity in native tissue (EC50 0.23 nM in rabbit duodenum) make it a superior, non-substitutable reference standard for comparative pharmacology and GI motility research over macrolide agonists like erythromycin.

Molecular Formula C120H188N34O35S
Molecular Weight 2699.1 g/mol
CAS No. 52906-92-0
Cat. No. B549804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotilin (26-47), human, porcine
CAS52906-92-0
Molecular FormulaC120H188N34O35S
Molecular Weight2699.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)
InChIKeyLVRVABPNVHYXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Motilin (26-47), Human, Porcine (CAS 52906-92-0) | A Potent Endogenous Motilin Receptor (GPR38) Agonist Peptide Fragment for GI Research


Motilin (26-47), human, porcine (CAS 52906-92-0) is a synthetic 22-amino acid peptide fragment corresponding to the C-terminal region (residues 26-47) of the endogenous gastrointestinal hormone motilin . It acts as a high-affinity, full agonist at the motilin receptor (MLNR/GPR38), a G protein-coupled receptor (GPCR) critically involved in regulating interdigestive gastrointestinal motility [1]. This fragment retains the biological activity of the full-length native peptide and is conserved between human and porcine species, making it a valuable, well-defined molecular tool for investigating motilinergic signaling, receptor pharmacology, and GI smooth muscle contraction .

Why Motilin (26-47), Human, Porcine Cannot Be Substituted with Full-Length Motilin, Synthetic Motilides, or Unrelated Prokinetics


Generic substitution among motilin receptor agonists is not scientifically valid due to profound differences in molecular pharmacology, functional selectivity, and signaling kinetics. Full-length motilin, synthetic motilides like erythromycin, and peptide analogs such as [Nle13]motilin each exhibit distinct receptor binding profiles, G-protein coupling biases, and, critically, divergent temporal dynamics of response. For example, peptide agonists like motilin and [Nle13]motilin trigger rapid but transient contractions, whereas the macrolide erythromycin produces a slower, more sustained response [1]. These differences directly translate into varied in vitro and in vivo functional outcomes, underscoring the necessity of selecting the precise tool compound—such as Motilin (26-47)—that matches the specific experimental or industrial objective rather than assuming interchangeability within the motilin receptor agonist class.

Quantitative Differentiation Guide: Evidence-Based Selection of Motilin (26-47) over Key Comparators


Direct Head-to-Head Comparison: Potency and Response Kinetics vs. Erythromycin and [Nle13]motilin

In a direct, head-to-head study comparing the gastric prokinetic-like activities of motilin receptor agonists in rabbit isolated stomach, Motilin (26-47), human, porcine (represented by rabbit motilin) and its analog [Nle13]motilin demonstrated significantly greater potency than the macrolide motilide erythromycin. Critically, the response kinetics also diverged dramatically; the peptide agonists induced a rapid but transient contraction, whereas erythromycin's effect was more sustained [1].

Prokinetic Pharmacology Receptor Kinetics Gastric Motility

Cross-Species Potency of Motilin (26-47) at Human and Rabbit GPR38 Receptors

Motilin (26-47), human, porcine exhibits quantifiable, species-dependent agonist activity at the GPR38 receptor. While many studies focus on a single species, this fragment's activity has been characterized in both human and rabbit orthologs, revealing a significant difference in potency .

Species Selectivity Receptor Pharmacology In Vitro Pharmacology

Distinct Intracellular Signaling Bias: Gαq/13 Activation by Motilin (26-47) vs. Potential Alternative Pathways

Motilin (26-47), human, porcine selectively activates Gαq and Gα13 proteins, leading to phosphoinositide (PI) hydrolysis and 1,4,5-trisphosphate (IP3)-dependent Ca2+ release . This is in contrast to some other GPCR ligands that might exhibit broader G-protein coupling. The functional consequence of this specific pathway is a biphasic, concentration-dependent contraction of smooth muscle, characterized by an initial peak followed by a sustained phase .

Biased Agonism Signal Transduction GPCR Signaling

Ex Vivo Functional Potency in Native Tissue: Motilin (26-47) Activity in Rabbit Duodenum

The functional potency of Motilin (26-47), human, porcine has been quantified in an ex vivo setting using native rabbit duodenum muscle tissue. This provides a more physiologically relevant measure of activity compared to recombinant cell lines alone .

Ex Vivo Pharmacology Tissue Contractility GI Motility Models

Evidence-Based Applications of Motilin (26-47), Human, Porcine in GI Motility Research and Drug Discovery


Investigating Acute, High-Potency Motilin Receptor Signaling

The direct evidence that Motilin (26-47) has an EC50 of 0.3 nM and Ki of 2.3 nM at the motilin receptor and exhibits rapid, high-potency prokinetic activity [1] makes it an ideal tool for experiments requiring acute, robust activation of the motilin receptor. This is particularly relevant for studies dissecting the immediate downstream signaling events of the Gαq/13 pathway, such as calcium mobilization assays (FLIPR) or early-stage phosphoinositide hydrolysis .

Comparative Pharmacology Across Species and Receptor Orthologs

Given the established cross-species potency data for human (EC50 0.97 nM) versus rabbit (EC50 0.16 nM) GPR38 receptors , this peptide is a key reagent for comparative pharmacology studies. It allows for the precise calibration and interpretation of responses in different animal models (e.g., rabbit ex vivo tissue vs. human cell lines), a critical step in translating findings from preclinical GI motility research to potential human applications.

Elucidating the Functional Consequences of Receptor Desensitization and Tachyphylaxis

The characteristic rapid fade (t1/2 of 9-11 minutes) of the contractile response to motilin receptor peptide agonists, as demonstrated in direct comparison to the sustained response of erythromycin (t1/2 24 min) , positions Motilin (26-47) as a valuable tool to study receptor desensitization and tachyphylaxis. This application is crucial for understanding the challenges in developing long-acting motilin agonists for therapeutic use and for investigating the mechanisms of acute receptor regulation.

Validating Ex Vivo and In Vivo Models of GI Motility

The confirmed functional potency in native rabbit duodenum tissue (EC50 0.23 nM) validates the use of Motilin (26-47) as a reference agonist for establishing and characterizing ex vivo models of GI smooth muscle contraction. It can serve as a positive control to assess tissue viability and responsiveness in organ bath experiments, or as a calibrant to determine the functional expression of the motilin receptor in tissue samples from various species or disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Motilin (26-47), human, porcine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.